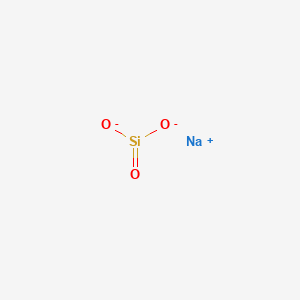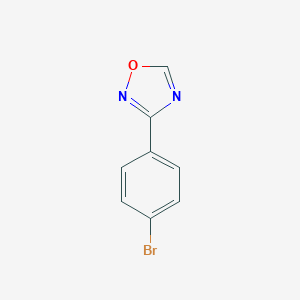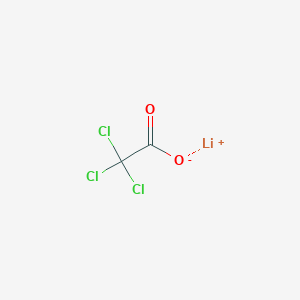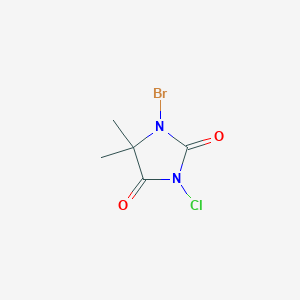
2,5-Dioxopyrrolidin-1-yl methylcarbamate
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multistep reactions, as seen in the preparation of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) . Another method includes the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Additionally, an aza-Payne rearrangement of 2,3-aziridin-1-ols has been used to efficiently prepare pyrrolidines .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be characterized using techniques such as single-crystal X-ray diffraction . The stereochemistry of these compounds is crucial as it can affect their biological activity. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can also be used to predict structural parameters and vibrational frequencies .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. The reactivity of these compounds can be evaluated through their hydrolytic rates, as demonstrated by the comparison of different carbamate and ester moieties . The presence of an intramolecular OH⋯N hydrogen bond can significantly influence the conformational properties of pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as water solubility, can be important for their application as prodrugs . The acid dissociation constants of these compounds can be determined to understand their behavior in different pH environments . The antimicrobial activity of pyrrolidine derivatives can be assessed against various bacterial and fungal strains . Theoretical studies can provide insights into the antioxidant activity, vibrational spectra, and electronic structure of these compounds .
科学研究应用
1. Anticonvulsant Hybrid Molecules
Kamiński et al. (2015) and Kamiński et al. (2016) synthesized a library of new hybrid anticonvulsant agents derived from 2,5-dioxopyrrolidin-1-yl propanamides and butanamides. These compounds showed promising results in preclinical seizure models, displaying broad spectra of activity and better safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015) (Kamiński et al., 2016).
2. Coupling Agents in Protein and Enzyme Conjugation
Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent using 2,5-dioxopyrrolidin-1-yl methylcarbamate. This agent is crucial for chemoselective conjugation of proteins and enzymes, highlighting its utility in biochemical applications (Reddy et al., 2005).
3. Labeling of Biopolymers
Crovetto et al. (2008) synthesized a derivative of 2,5-dioxopyrrolidin-1-yl methylcarbamate for labeling amine residues in biopolymers. This derivative was used for efficient labeling of RNA, demonstrating its application in molecular biology and genetics (Crovetto et al., 2008).
4. Organocatalysts in Asymmetric Michael Addition
Kaur et al. (2018) utilized ((S)-pyrrolidin-2-yl)methyl phenylcarbamate, a compound related to 2,5-dioxopyrrolidin-1-yl methylcarbamate, as an effective organocatalyst for asymmetric Michael addition of ketones to nitroolefins. This research highlights its potential as a catalyst in organic synthesis (Kaur et al., 2018).
5. Antibody Production in Cell Cultures
Aki et al. (2021) found that a derivative of 2,5-dioxopyrrolidin-1-yl methylcarbamate increased monoclonal antibody production in Chinese hamster ovary cell cultures. This compound enhanced cell-specific glucose uptake rate and ATP levels, indicating its potential in biopharmaceutical manufacturing (Aki et al., 2021).
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGSPOWUCNRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402666 | |
| Record name | 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl methylcarbamate | |
CAS RN |
18342-66-0 | |
| Record name | 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl Methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



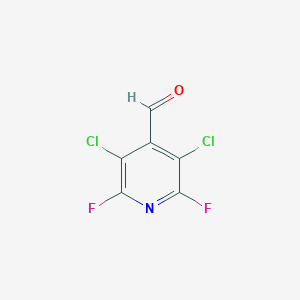
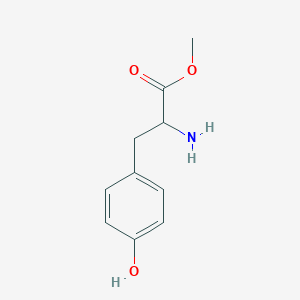
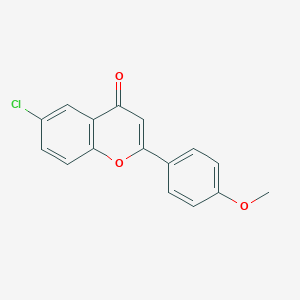
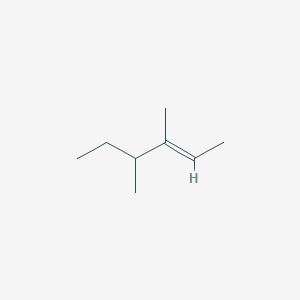
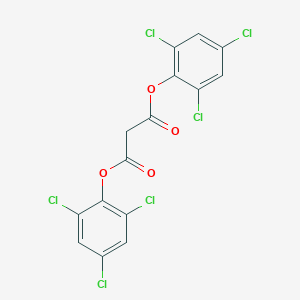
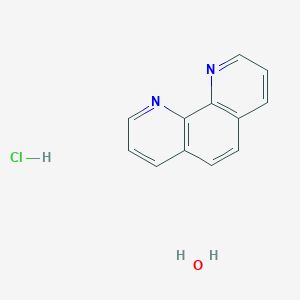
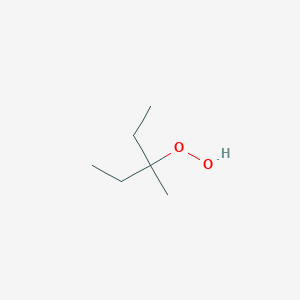
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

